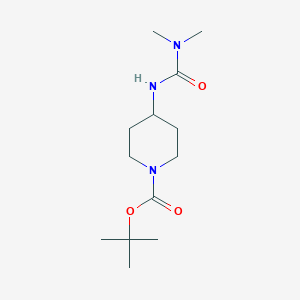
N-(2-氟-5-甲基苯基)-N-甲基胺
描述
N-(2-Fluoro-5-methylbenzyl)-N-methylamine, also known as FMBA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the aromatic amine class of compounds, which are known for their reactivity and ability to form complexes with other molecules. FMBA is a versatile compound that is used in a range of laboratory experiments, including synthesis, analysis, and drug development. This article will discuss the synthesis method of FMBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
高分子化学中的振动分析
N,N-双(3,5-二甲基-2-羟基苯甲基)甲胺,一种在结构上类似于N-(2-氟-5-甲基苯基)-N-甲基胺的化合物,被合成用于模拟苯并噁嗪单体环氧树脂开环聚合产生的酚类化合物。该研究聚焦于该化合物在红外和拉曼光谱中的基本振动归属,为了解这类化合物在高分子化学中的行为提供了见解(Dunkers & Ishida, 1995)。
催化和CO2利用
合成了一种氟功能化的聚合物N-杂环卡宾-锌复合物,展示了在催化胺的甲酰化和甲基化中使用CO2作为构建块时的高活性。该研究突出了氟化合物在催化和可持续CO2利用中的潜力(Yang et al., 2015)。
金属配合物合成
研究了涉及甲基、苄基和苯基基团的氧化铼(V)配合物的合成和反应性,对于迁移插入机制具有重要意义。这项研究提供了有关氟化合物在复杂金属化合物合成中的作用的宝贵信息(Robbins et al., 2015)。
纳米技术
N,N-双(2-羟基苯甲基)烷胺被用作稀土金属离子(如铈(III)离子)的新型配体,通过热分解成功制备了单相氧化铈(CeO2)。这种应用展示了这类化合物在纳米技术和材料科学中的实用性(Veranitisagul et al., 2011)。
腐蚀抑制
研究了N-2-甲基苄亚甲基-4-安替比林胺作为盐酸中轻钢表面的酸腐蚀抑制剂。这项研究强调了氟化苄类化合物在腐蚀抑制等工业应用中的潜力(Aziz et al., 2022)。
属性
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVWMXZZHHDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluoro-5-methylbenzyl)-N-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)


![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)





![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)

![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)